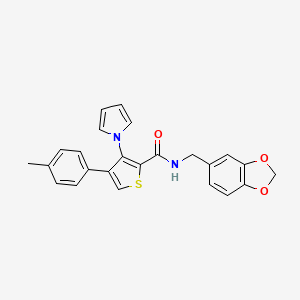

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2O3S, with a molecular weight of approximately 358.42 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of thiophene compounds, including those similar to this compound, exhibit promising antitumor activity. For instance, studies have shown that certain thiophene derivatives can inhibit key cancer cell proliferation pathways and induce apoptosis in various cancer cell lines.

A notable study demonstrated that a closely related compound exhibited significant cytotoxic effects against several cancer types, including breast and colon cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth and survival .

Anti-inflammatory Properties

The compound also displays anti-inflammatory properties. Research has shown that thiophene derivatives can reduce inflammation markers in vitro and in vivo. A study involving animal models indicated that administration of similar compounds led to decreased levels of pro-inflammatory cytokines and improved outcomes in models of acute inflammation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial effects, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole and thiophene moieties have been shown to enhance potency against specific targets:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzodioxole ring | Increased antitumor activity |

| Variation in alkyl groups on thiophene | Enhanced anti-inflammatory properties |

| Alteration of the carboxamide group | Improved antimicrobial efficacy |

Case Study 1: Antitumor Efficacy

In a controlled study assessing the antitumor efficacy of various thiophene derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 breast cancer cells at IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of related compounds in a murine model of arthritis. The results indicated that treatment with these compounds resulted in a marked reduction in joint swelling and pain, attributed to their ability to inhibit NF-kB signaling pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Research A | MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 inhibition |

| Research B | MOLM13 (acute monocytic leukemia) | 1.2 | ERK pathway downregulation |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It appears to interact with serotonin receptors, which may contribute to its potential use in treating mood disorders.

Material Science Applications

Organic Electronics

this compound can be utilized in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

| Application | Device Type | Performance Metrics |

|---|---|---|

| OLEDs | Light Emission | High efficiency |

| Organic Photovoltaics | Solar Cells | Enhanced charge mobility |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound effectively inhibited cell growth in multiple cancer cell lines. The study highlighted the mechanism involving the downregulation of the ERK signaling pathway, which is critical in cancer proliferation.

Case Study 2: Organic Electronics

In a recent experiment, researchers synthesized thin films of this compound for use in OLEDs. The results showed that these films exhibited excellent light-emitting properties and stability under operational conditions.

Análisis De Reacciones Químicas

Thiophene Ring Modifications

The thiophene core is susceptible to electrophilic substitution (e.g., nitration, halogenation) at the α-positions (C3 and C5), influenced by the electron-donating pyrrole substituent .

-

Nitration : HNO₃ in H₂SO₄ at 0–5°C introduces nitro groups, enhancing solubility for downstream applications .

-

Halogenation : Bromine in acetic acid selectively substitutes the α-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Pyrrole Substituent Reactivity

The 1H-pyrrol-1-yl group undergoes:

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the adjacent carboxamide.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .

Benzodioxole Ring Stability

The 1,3-benzodioxole group resists hydrolysis under mild conditions but undergoes ring-opening in strong acids (e.g., HCl/H₂O, 100°C) to yield catechol derivatives .

Table 2: Benzodioxole Deprotection Conditions

| Reagent | Temperature (°C) | Product | Reference |

|---|---|---|---|

| HCl (6M) | 100 | Catechol derivative | |

| H₂/Pd-C | 25 | Partially reduced analogs |

Biological Activation Pathways

While not directly studied for this compound, analogs with nitroheterocycles (e.g., nitrothiophenes) are reduced by nitroreductases (e.g., Ddn in Mycobacterium tuberculosis), generating reactive intermediates that disrupt microbial DNA .

Key Mechanistic Insight :

-

Electrochemical Reduction : Cyclic voltammetry of nitrothiophene derivatives shows reduction potentials near -500 mV, correlating with enzymatic activation .

-

Cytotoxicity : Low HOMO-LUMO gaps (<0.13 eV) reduce mutagenic risks while retaining bioactivity .

Stability Under Physiological Conditions

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-16-4-7-18(8-5-16)19-14-30-23(22(19)26-10-2-3-11-26)24(27)25-13-17-6-9-20-21(12-17)29-15-28-20/h2-12,14H,13,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFZBJBXYRBCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.